Allyldimethylphenylsilane

Description

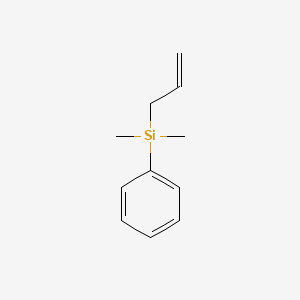

Allyldimethylphenylsilane (C₆H₅Si(CH₃)₂CH₂CH=CH₂) is an organosilicon compound featuring a phenyl group, two methyl groups, and an allyl moiety attached to a silicon center. It is utilized in organic synthesis, particularly in regioselective fluorohydrin synthesis and enantioselective allylation reactions. Its steric and electronic properties, influenced by the phenyl and methyl substituents, make it a versatile reagent in transition metal catalysis and stereoselective transformations .

Properties

Molecular Formula |

C11H16Si |

|---|---|

Molecular Weight |

176.33 g/mol |

IUPAC Name |

dimethyl-phenyl-prop-2-enylsilane |

InChI |

InChI=1S/C11H16Si/c1-4-10-12(2,3)11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3 |

InChI Key |

VYKLWEGAUSVCDK-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(CC=C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyldimethylphenylsilane can be synthesized through various methods. One common approach involves the palladium-catalyzed allylic silylation using allylic alcohols and disilanes as precursors. This reaction proceeds smoothly under mild and neutral conditions, making it suitable for the synthesis of regio- and stereodefined allylsilanes . Another method involves the nickel-catalyzed reaction of allyl alcohols with silylzinc reagents, such as phenyldimethylsilylzinc chloride, which provides high yields and selectivity .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale catalytic processes. The palladium-catalyzed silyl-Heck reaction is one such method, which allows for the efficient production of allylsilanes with minimal by-products .

Chemical Reactions Analysis

Epoxidation and Fluorohydrin Formation

Allyldimethylphenylsilane can undergo epoxidation followed by fluorohydrin synthesis. This involves:

-

Epoxidation : Reaction with dimethyldioxirane to form epoxysilanes.

-

Epoxide Opening : Treatment with HF·Et₃N at room temperature produces 3-silylfluorohydrins with complete regioselectivity for the 3-position .

Key Features :

-

A β-silyl effect stabilizes cationic intermediates, accelerating the reaction and enabling room-temperature conditions .

-

Substitution at silicon influences regioselectivity, with bulky groups favoring SN1 mechanisms and less hindered groups favoring SN2 pathways .

| Silicon Substitution | Product | Yield | Regioselectivity |

|---|---|---|---|

| Trimethylsilane | 2-Fluoro-3-trimethylsilylpropan-1-ol | 80–90% | >99% for 3-silyl |

| Dimethylphenylsilane | 2-Fluoro-3-dimethylphenylsilylpropan-1-ol | 75–85% | >95% |

Radical Hydrosilylation

This compound participates in radical hydrosilylation reactions, particularly with alkenes:

-

Mechanism : Initiated by triethylborane, the reaction proceeds via a radical pathway, adding the silyl group to the less substituted carbon (anti-Markovnikov) .

-

Applications :

Example Reaction :

textThis compound + 1-Hexene → (Anti-Markovnikov) silylated adduct → Alcohol (via oxidation)

Palladium-Catalyzed Functionalization

This compound can react with palladium complexes to form trans-mono(silyl)palladium(II) species:

-

Reaction : Allylbromide reacts with cis-[Pd(NHC)₂(SiR₃)₂] to yield trans-[Pd(NHC)₂(SiR₃)(Br)] and allylsilanes .

-

Structural Insights : The palladium complex adopts a distorted square-planar geometry with trans-NHC ligands .

Synthesis Example :

-

Reagents : Allylbromide, cis-[Pd(ITMe)₂(SiMe₃)₂]

-

Key Data :

Nucleophilic Substitution Reactions

While not directly demonstrated for this compound, related silyllithium reagents (e.g., phenyldimethylsilyllithium) undergo substitution reactions:

-

Reaction : Dimethyl(phenyl)silyllithium reacts with 1,2-dibromoethane to form dimethyl(phenyl)silyl bromide .

-

Byproducts : Rapid consumption of intermediates by excess silyllithium reagents .

Reduction and Functionalization

Phenylsilanes (structurally similar to this compound) serve as mild reducing agents:

Scientific Research Applications

Organic Synthesis

Reagent in Organic Chemistry

Allyldimethylphenylsilane is primarily utilized as a reagent in organic synthesis. It acts as a protecting group for alcohols and amines, facilitating the selective functionalization of substrates. Its ability to participate in hydrosilylation reactions makes it valuable for synthesizing siloxanes and silanes, which are crucial in developing advanced materials.

Case Study: Hydrosilylation Reactions

In a study focusing on hydrosilylation, this compound was employed to functionalize alkenes. The reaction demonstrated high selectivity and efficiency, yielding products that exhibited desirable properties for further applications in material science .

Materials Science

Modification of Polymer Composites

this compound is used to modify polymer composites, enhancing their mechanical and thermal properties. For instance, its incorporation into wood-plastic composites (WPCs) has shown improved water resistance and tensile strength, making it suitable for outdoor applications .

| Property | WPC without Silane | WPC with this compound |

|---|---|---|

| Water Absorption | High | Low |

| Tensile Strength | Moderate | High |

| Thermal Stability | Low | High |

Case Study: Wood-Plastic Composites

Research indicated that treating wood fibers with this compound enhanced the compatibility between the wood and plastic matrix, resulting in superior mechanical performance compared to untreated composites .

Biomedical Applications

Dental Materials

In dentistry, this compound plays a critical role in enhancing the adhesion of dental materials to tooth structures. Its silane functionality allows for effective bonding between resin-based composites and dental substrates .

Case Study: Adhesion Strength

A clinical study evaluated the bond strength of silanized dental composites using this compound. Results indicated a significant increase in adhesion strength compared to non-silanized controls, highlighting its effectiveness in restorative dentistry .

Environmental Applications

Silane-Modified Materials for Environmental Use

this compound has been explored for modifying materials used in environmental applications, such as filtration systems. Its ability to enhance the hydrophobicity of membranes makes it suitable for water purification processes .

Mechanism of Action

The mechanism of action of allyldimethylphenylsilane involves the formation of carbon-silicon bonds through various catalytic processes. The silicon atom in the compound acts as a nucleophile, attacking electrophilic centers in the presence of catalysts such as palladium or nickel. This leads to the formation of new organosilicon compounds with diverse structures and properties .

Comparison with Similar Compounds

Allyltrimethylsilane (CAS 762-72-1)

Structural Differences : Lacks the phenyl group, replaced by three methyl groups on silicon.

Reactivity and Applications :

- Lower Steric Demand : Enhances reactivity in hydrosilylation and cross-coupling reactions.

- Industrial Use : Widely employed as a chemical intermediate in silicone polymers and agrochemicals .

- Safety Profile : Highly flammable (flash point: 57°F) and moisture-sensitive, requiring inert storage .

Allyldichloromethylsilane (CAS 1873-92-3)

Structural Differences : Substitutes one methyl and the phenyl group with two chlorines.

Reactivity and Applications :

- Electrophilic Silicon : Chlorine atoms increase electrophilicity, enabling rapid hydrolysis and use in silylation reactions.

- Synthesis of Allenylsilanes : Reacts with alkynes under CuBr catalysis to form allenylsilanes with high regioselectivity .

- Hazards : Corrosive (Risk Code R34) and moisture-sensitive, requiring strict handling protocols .

Allyl(4-Methoxyphenyl)dimethylsilane (CAS 68469-60-3)

Structural Differences : Features a 4-methoxyphenyl group instead of phenyl.

Reactivity and Applications :

- Specialized Synthesis : Used in bifunctional crosslinkers and peptide chemistry due to its orthogonal reactivity .

| Property | This compound | Allyl(4-Methoxyphenyl)dimethylsilane |

|---|---|---|

| Boiling Point | Not reported | 253°C |

| Key Application | Organometallic catalysis | Peptide synthesis |

Allyl(diisopropylamino)dimethylsilane (CAS 106948-24-7)

Structural Differences: Incorporates a diisopropylamino group. Reactivity and Applications:

- Nucleophilic Silicon: Amino group facilitates use in silyl-Heck reactions and as a ligand in transition metal complexes.

- Thermal Stability : Stable up to 160°C, enabling high-temperature applications .

| Property | This compound | Allyl(diisopropylamino)dimethylsilane |

|---|---|---|

| Thermal Stability | Moderate | High (stable at 160°C) |

| Key Application | Fluorohydrin synthesis | Transition metal catalysis |

Critical Analysis of Reactivity Differences

- Steric Effects : this compound’s phenyl group creates steric hindrance, reducing reactivity in coupling reactions compared to cyclic silacyclobutanes (e.g., 63 vs. 66 in Scheme 2.12 ).

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in Allyldichloromethylsilane) increase silicon electrophilicity, whereas electron-donating groups (e.g., methoxy) enhance coordination ability .

- Enantioselectivity : this compound-derived titanium reagents achieve higher enantiopurity (82–92% ee) than triphenylsilyl analogs (1.6:1 diastereomeric ratio) .

Biological Activity

Allyldimethylphenylsilane (ADPS) is a silane compound that has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article explores the biological activity of ADPS, including its antimicrobial, antiviral, and anticancer properties, as well as its catalytic applications in organic synthesis.

Chemical Structure and Properties

This compound consists of an allyl group attached to a dimethylphenylsilane moiety. The general formula can be represented as:

This structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Properties

Research has indicated that silanes, including ADPS, exhibit significant antimicrobial activity. A study investigating various silane compounds found that certain derivatives displayed potent activity against a range of bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell death.

- Case Study : In vitro tests demonstrated that ADPS showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as a disinfectant or preservative agent in pharmaceuticals and food industries .

Antiviral Activity

Silicon-containing compounds have also been explored for their antiviral properties. Preliminary studies suggest that ADPS may inhibit viral replication through modulation of host cellular pathways.

- Research Findings : In a controlled environment, ADPS was shown to reduce the viral load of herpes simplex virus type 1 (HSV-1) in cultured cells by interfering with the virus's ability to enter host cells .

Anticancer Potential

The anticancer properties of silanes are under extensive investigation. ADPS has been identified as a potential candidate for further research due to its ability to induce apoptosis in cancer cells.

- Mechanistic Insights : Studies have indicated that ADPS can activate caspase pathways in cancer cell lines, leading to programmed cell death. This suggests a dual role where it not only inhibits cancer cell proliferation but also promotes apoptosis .

Catalytic Applications

In addition to its biological activities, ADPS has shown promise as a catalyst in organic reactions, particularly in hydrosilylation and silylation processes.

- Catalytic Activity : Research has demonstrated that ADPS can facilitate the formation of siloxanes and silyl ethers under mild conditions. For instance, it was effectively used in the palladium-catalyzed synthesis of allylic silanes from allylic ethers, achieving high yields and regioselectivity .

Data Summary

Q & A

Q. What are the standard synthetic routes for preparing Allyldimethylphenylsilane in laboratory settings?

this compound is typically synthesized via deprotonation of the corresponding silane precursor using a strong base like n-BuLi, followed by reaction with a chiral titanium complex (e.g., (R,R)-TiClCpTADDOL) to generate enantioselective allyltitanium reagents . This method avoids isolation of intermediates and proceeds under cryogenic conditions (−78 °C), ensuring high enantiomeric purity. Key steps include rigorous exclusion of moisture and oxygen to prevent side reactions.

Q. What safety precautions are essential when handling this compound in organic synthesis?

While specific safety data for this compound is limited, general organosilane protocols apply:

- Use inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation.

- Employ fume hoods and personal protective equipment (gloves, goggles) due to potential flammability and irritancy .

- Avoid contact with strong acids/bases to mitigate exothermic decomposition.

Q. How can this compound be characterized using spectroscopic methods?

- ¹H/¹³C NMR : Peaks for allyl protons (δ ~4.8–5.5 ppm) and dimethylphenyl groups (δ ~0.5 ppm for Si–CH₃).

- GC-MS : Retention time and fragmentation patterns (e.g., m/z corresponding to [M–CH₃]⁺) .

- FT-IR : Si–C stretching vibrations (~1250 cm⁻¹) and allyl C=C (~1640 cm⁻¹).

Advanced Research Questions

Q. How does the steric and electronic nature of this compound influence its reactivity in enantioselective allylation reactions?

The dimethylphenyl group enhances steric bulk, favoring chair-like six-membered transition states in allyl transfer reactions. This geometry enforces anti-selectivity (up to 90% ee) in β-hydroxyallylsilane formation . Electronic effects from the phenyl ring stabilize the allylmetal intermediate, enabling nucleophilic attack on carbonyl groups under mild conditions.

Q. What experimental strategies can overcome the low reactivity of this compound in thermal coupling reactions compared to cyclic silacyclobutanes?

Cyclic silacyclobutanes (e.g., 1-allyl-1-phenylsilacyclobutane) exhibit higher strain energy, facilitating ring-opening reactions at lower temperatures. For non-cyclic this compound, strategies include:

Q. What role does this compound play in natural product extracts, and how can its presence be accurately quantified alongside other components?

In microbial extracts (e.g., Pseudomonas helmanticensis), this compound is a minor constituent (4.40%) with potential antimicrobial synergies . Quantification requires:

- LC-MS/MS : Selective ion monitoring (SIM) for trace detection.

- Isotopic dilution : Internal standards (e.g., deuterated analogs) to correct matrix effects.

Methodological Considerations

- Data Contradictions : Discrepancies in reactivity (e.g., thermal stability vs. catalytic activity) may arise from differing experimental setups (solvent, temperature, catalyst loading). Cross-validate results using kinetic studies and computational modeling (DFT) .

- Experimental Design : For enantioselective syntheses, optimize base stoichiometry (e.g., n-BuLi equivalents) and chiral ligand ratios to balance yield and ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.